molecular formula C12H11N3O3 B7725776 4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid

4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid

Cat. No.: B7725776
M. Wt: 245.23 g/mol
InChI Key: MOXOHCNEDWVSIE-UHFFFAOYSA-N
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Description

4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring fused with a benzoic acid moiety. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 6-methyl-4-oxo-1H-pyrimidine-2-amine with benzoic acid derivatives under specific conditions. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, thereby exerting its antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid is unique due to its specific structural features and the presence of a methyl group at the 6-position of the pyrimidine ring. This structural modification may enhance its biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7-6-10(16)15-12(13-7)14-9-4-2-8(3-5-9)11(17)18/h2-6H,1H3,(H,17,18)(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXOHCNEDWVSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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